

The Pharmacological Potential of Pyrazolyl-Pyridazine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 3-chloro-6-(3,5-dimethyl-1*H*-pyrazol-1-yl)pyridazine

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Introduction

The fusion of pyrazole and pyridazine rings into a single molecular framework has emerged as a compelling strategy in medicinal chemistry.^[1] This hybrid scaffold combines the structural features of two biologically significant heterocycles, often resulting in synergistic or enhanced pharmacological activities.^{[1][2]} The pyrazole nucleus is a core component of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, and is known for a wide spectrum of activities such as anticancer, antimicrobial, and antiviral effects.^[1] Similarly, the pyridazine scaffold is integral to various therapeutic agents and exhibits diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.^{[1][3]} This technical guide provides an in-depth overview of the potential biological activities of pyrazolyl-pyridazine derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Key Biological Activities

Anti-inflammatory Activity

Pyrazolyl-pyridazine derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.^[1] The design of these hybrids often aims to achieve selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.^[1]

Several studies have demonstrated potent COX-2 inhibitory activity. For instance, a series of pyrazole-pyridazine hybrids showed IC₅₀ values for COX-2 inhibition in the range of 1.15–56.73 μM.[1] Notably, trimethoxy derivatives 5f and 6f were identified as highly active candidates, with COX-2 IC₅₀ values of 1.50 μM and 1.15 μM, respectively, surpassing the activity of the standard drug celecoxib.[2] The anti-inflammatory effect is further substantiated by the ability of these compounds to suppress the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, potent derivatives were shown to inhibit the generation of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2).[1][2] In vivo studies, such as the carrageenan-induced paw edema model in rats, have also confirmed the anti-inflammatory potential of these compounds. [4]

Anticancer Activity

The pyrazole and pyridazine scaffolds are present in various compounds with established anticancer activity, acting through diverse mechanisms.[5] Pyrazolyl-pyridazine derivatives have been investigated for their potential to inhibit key enzymes involved in cancer progression, such as protein kinases.[5][6]

One derivative, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, displayed inhibitory activity against cyclin-dependent kinase 1 (CDK1)/cyclin B, glycogen synthase kinase-3 (GSK-3), and CDK2/cyclin A, which are crucial for cell cycle regulation.[5] The conjugation of pyrazole and pyridazine moieties has also led to compounds that target the epidermal growth factor receptor (EGFR).[5] The anticancer potential is often evaluated through cytotoxicity assays against various human cancer cell lines. For example, derivatives have been tested against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines, with some compounds exhibiting significant antiproliferative effects.[5][7] The mechanism often involves inducing apoptosis and inhibiting key signaling pathways essential for tumor growth and metastasis.[5][6]

Antimicrobial Activity

Both pyrazole and pyridazine derivatives are independently recognized for their antibacterial and antifungal properties.[3][8][9] Their combination in a fused heterocyclic system has been explored to develop new antimicrobial agents.[3]

Several novel pyrazolo-pyridazine derivatives have been synthesized and evaluated for their in vitro activity against a panel of microbial strains.^[3] For instance, compounds 4d, 4e, and 4f from one study exhibited significant antibacterial action, while compounds 4c and 4d showed notable antifungal activity.^[3] Compound 4d, 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine, was identified as a lead compound with a broad spectrum of antimicrobial action.^[3] The screening is typically performed against Gram-positive bacteria (e.g., *Staphylococcus aureus*, *Bacillus subtilis*), Gram-negative bacteria (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*), and fungal species (e.g., *Candida albicans*, *Aspergillus flavus*).^{[8][10]}

Quantitative Biological Data

The biological activities of representative pyrazolyl-pyridazine and related pyrazole derivatives are summarized below.

Table 1: Anti-inflammatory Activity of Pyrazolyl-Pyridazine Derivatives

Compound	COX-1 IC ₅₀ (μ M)	COX-2 IC ₅₀ (μ M)	Selectivity Index (COX- 1/COX-2)	Reference
5f (Trimethoxy)	>100	1.50	>66.67	[1],[2]
6f (Trimethoxy)	>100	1.15	>86.96	[1],[2]
6e (Bromo)	>100	2.01	>49.75	[1],[2]

| Celecoxib | 35.12 | 2.01 | 17.47 |^[1] |

Table 2: Anticancer Activity of Pyrazolyl-Pyridazine and Related Derivatives

Compound	Target Cell Line	Activity Metric	Value	Reference
Compound 11	AsPC-1 (Pancreatic)	IC50	16.8 μ M	[11]
Compound 11	U251 (Glioblastoma)	IC50	11.9 μ M	[11]
Compound 12	AsPC-1 (Pancreatic)	IC50	62.1 μ M	[11]
Compound 12	U251 (Glioblastoma)	IC50	70.1 μ M	[11]
Pyrazolo-pyridazine 4	CDK-2/cyclin A	Inhibition	Potent	[5]

| Pyrazolo-pyridazine 4 | EGFR | Inhibition | Significant | [5] |

Table 3: Antimicrobial Activity of Pyrazolyl-Pyridazine Derivatives

Compound	Organism	Activity Metric (MIC, μ g/mL)	Reference
Compound 4d	S. aureus	62.5	[3]
Compound 4d	E. coli	125	[3]
Compound 4d	A. niger	125	[3]
Compound 4e	S. aureus	62.5	[3]
Compound 4f	B. subtilis	62.5	[3]

| Compound 5c | MRSA | 521 μ M | [12] |

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay evaluates the ability of a compound to inhibit the cyclooxygenase enzymes.

- Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
- Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme (COX-1 or COX-2) in Tris-HCl buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
- Reaction Initiation: The reaction is initiated by adding a substrate, typically arachidonic acid.
- Reaction Termination: After a set incubation time (e.g., 5 minutes), the reaction is stopped by adding an acid solution (e.g., HCl).
- Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
- Calculation: The IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated by comparing the PGE2 levels in treated samples to untreated controls.[1][2]

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of compounds on cell lines.

- Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7) or macrophages (e.g., RAW264.7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[2][5]
- Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or acidified isopropanol.

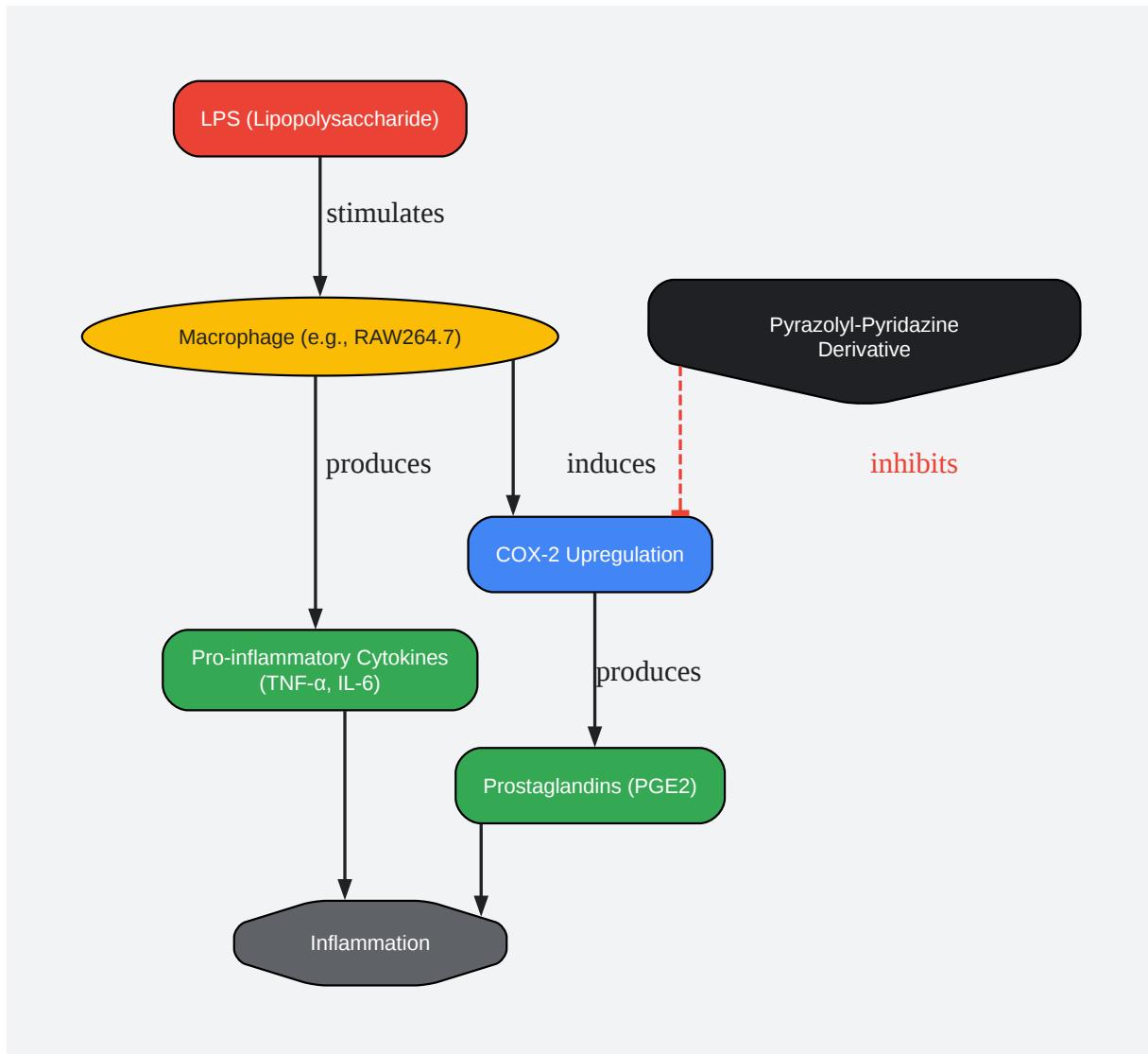
- Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration causing 50% inhibition of cell growth) is determined.[5][11]

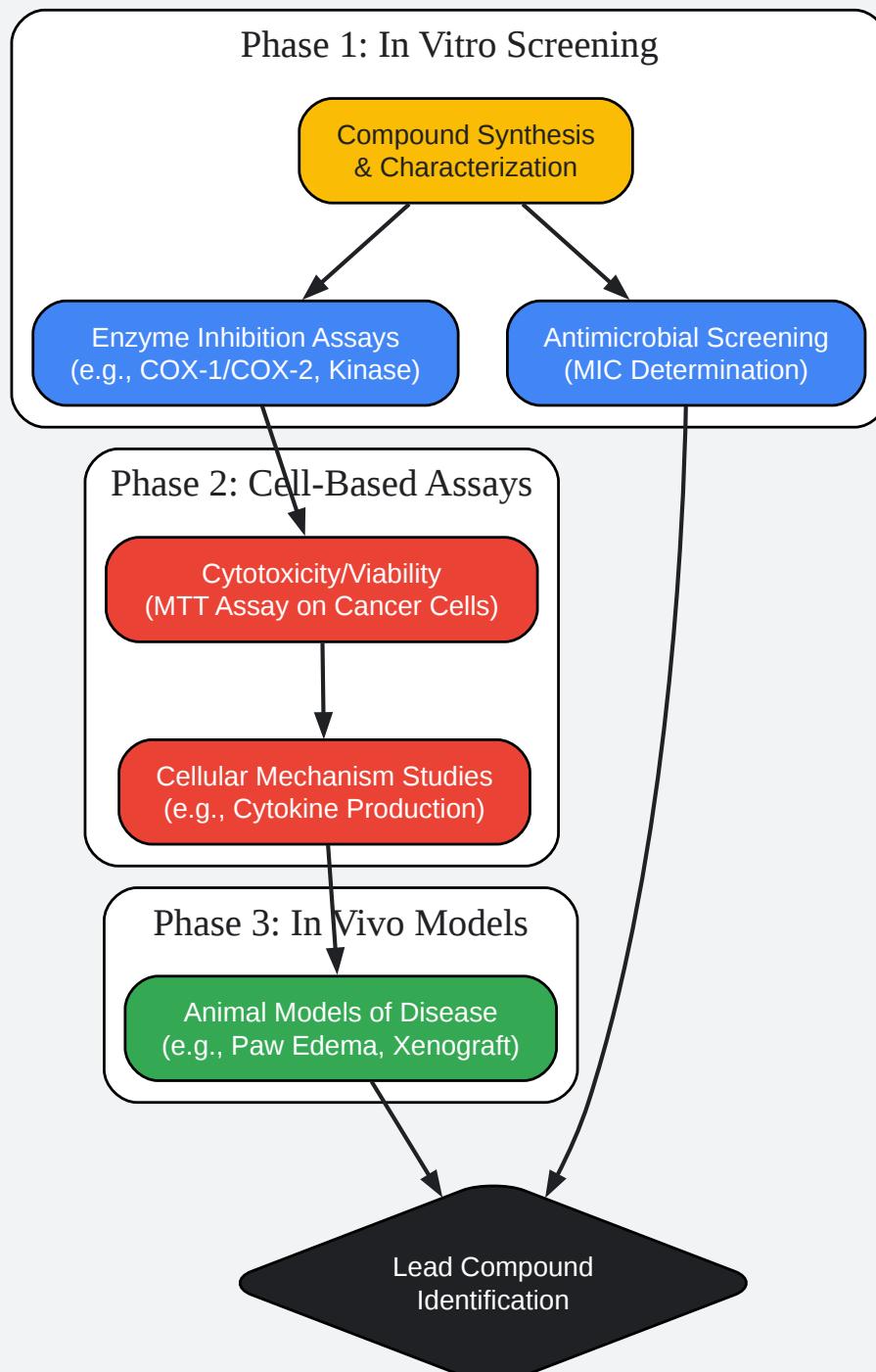
In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

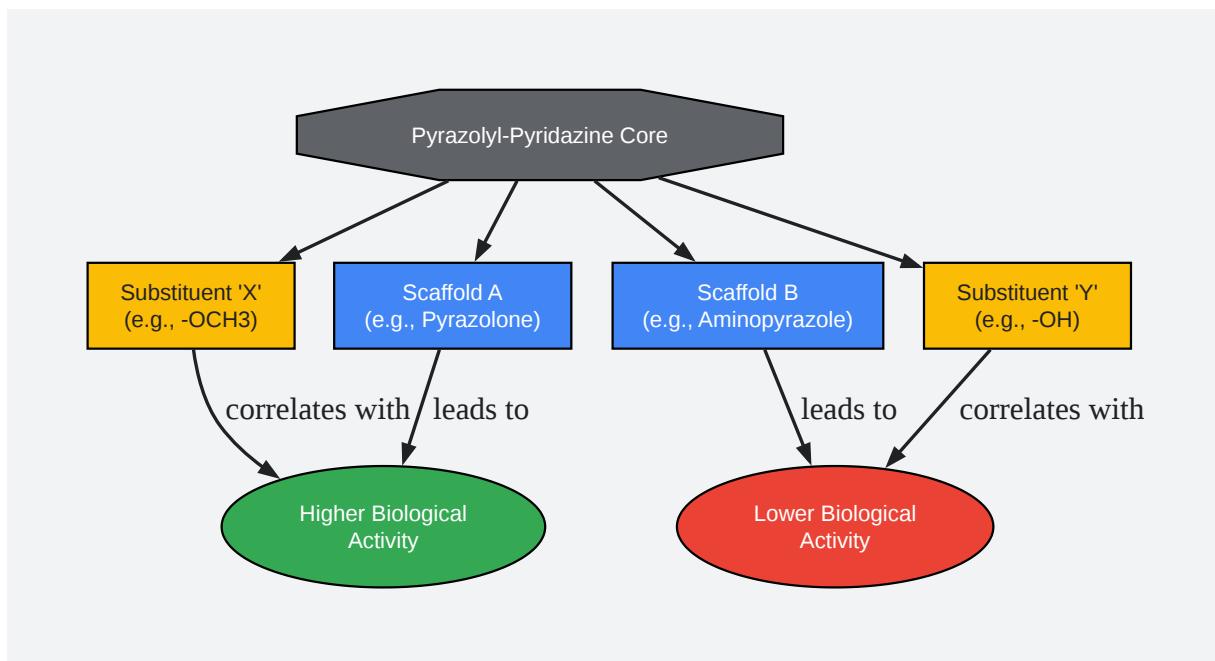
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

- Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).[10]
- Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the prepared microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][12]

Visualizations: Pathways and Workflows







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